Daucosterol
Overview
Description
SITOGLUSIDE is a chemical compound with the molecular formula C35H60O6 and a molecular weight of 576.86 g/mol . It appears as a white powder and is commonly found in certain medicinal plants. Its systematic name is (3β)-stigmast-5-en-3-yl β-D-glucopyranoside .
Mechanism of Action
Target of Action
Daucosterol, also known as Eleutheroside A, is a natural compound that has been found to interact with several targets. It has been shown to inhibit the Wnt/β-Catenin signaling pathway , which plays a crucial role in cell proliferation, migration, and invasion, particularly in hepatocellular carcinoma cells . Additionally, this compound has been found to interact with the PI3K/Akt/mTOR signaling pathway , which is involved in cell survival, growth, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting key enzymes and signaling pathways. For instance, it inhibits the Wnt/β-Catenin signaling pathway, leading to reduced proliferation, migration, and invasion of hepatocellular carcinoma cells . Similarly, it interacts with the PI3K/Akt/mTOR signaling pathway, leading to neuronal apoptosis inhibition .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to increase pro-apoptotic proteins Bax and Bcl2, decrease the Bcl-2/Bax ratio, upregulate the phosphatase and tensin homolog (PTEN) gene, inhibit the PI3K/Akt pathway, and distort cell-cycle progression and tumor cell evolution . These changes in the biochemical pathways lead to various downstream effects, including antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer effects .
Pharmacokinetics
It’s known that this compound is a saponin present in various natural sources, including medicinal plant families . The bioavailability of this compound may be influenced by factors such as the extraction techniques used and the specific plant parts consumed .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit anti-tumor, anti-inflammatory, and acaricidal activities . It also shows moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus . Furthermore, this compound has been found to inhibit the proliferation of human breast cancer cell line MCF-7 and gastric cancer cell lines MGC803, BGC823, and AGS in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of this compound produced can vary depending on the species of the plant, the extraction techniques used, and the specific plant parts utilized
Preparation Methods
Synthetic Routes:: SITOGLUSIDE can be synthesized through various methods, including chemical reactions and extraction from natural sources. Here are some key approaches:
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Chemical Synthesis: : SITOGLUSIDE can be synthesized from β-sitosterol (also known as β-phytosterol) by glycosylation with glucose. The reaction typically involves attaching a glucose molecule to the hydroxyl group at position 3 of β-sitosterol.
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Natural Extraction: : SITOGLUSIDE is naturally present in several plants, including Angelica sinensis (Chinese angelica or dang gui), Achyranthes bidentata (niu xi), and Pinus koraiensis (Korean pine). Extracts from these plants can yield SITOGLUSIDE.
Industrial Production:: Industrial-scale production methods for SITOGLUSIDE are not widely documented. researchers often use chemical synthesis or natural extraction to obtain this compound.
Chemical Reactions Analysis
Reactions:: SITOGLUSIDE can undergo various chemical reactions, including:
Glycosylation: The attachment of a glucose molecule to the hydroxyl group of β-sitosterol.
Hydrolysis: Cleavage of the glycosidic bond to release β-sitosterol and glucose.
Glycosylation: Typically carried out using glucosyl donors (e.g., glucose or glucosyl halides) and Lewis acid catalysts (e.g., BF3·Et2O).
Hydrolysis: Acidic conditions (e.g., dilute sulfuric acid) or enzymatic hydrolysis.
Major Products:: The primary product of SITOGLUSIDE reactions is β-sitosterol, along with glucose.
Scientific Research Applications
Comparison with Similar Compounds
SITOGLUSIDE’s uniqueness lies in its glycosylation pattern, specifically the attachment of glucose to β-sitosterol. Similar compounds include other phytosterol glycosides, but their specific structures may differ.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJICTMALKLTFW-OFUAXYCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O6 | |
Record name | Eleutheroside A | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Eleutheroside_A | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045674 | |
Record name | Daucosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-58-8 | |
Record name | Daucosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitogluside [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daucosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4S,5S,6R)-2-({(1R,3aS,3bS,7S,9aR,9bS,11aR)-1-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITOGLUSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U45VN859W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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